REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[H-].[Na+].[CH:13]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>COCCOC>[CH2:8]([O:7][C:5](=[O:6])[CH2:4][C:3](=[O:10])[CH2:2][O:20][CH:13]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous 2M hydrochloric acid (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
the organic phase washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (4:1 hexane:ethyl acetate)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(COC1CCCCCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |